molecular formula C27H23ClN4O4S B2939131 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422278-00-0

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2939131
CAS No.: 422278-00-0
M. Wt: 535.02
InChI Key: WHRVBIMRLFSPMV-UHFFFAOYSA-N
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Description

3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C27H23ClN4O4S and its molecular weight is 535.02. The purity is usually 95%.
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Mechanism of Action

    Target of action

    The compound contains a 1,3-benzodioxol-5-yl moiety, which is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .

    Biochemical pathways

    The compound may affect the pathways involved in cell cycle regulation and apoptosis, given the observed effects of related compounds . .

    Result of action

    As mentioned earlier, related compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells

Biological Activity

The compound 3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one represents a unique class of molecules that exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H25ClN4O3SC_{24}H_{25}ClN_{4}O_{3S}, with a molecular weight of approximately 452.5 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological properties.

Anticancer Activity

Research indicates that compounds containing the benzodioxole structure have shown promise in anticancer activity. A related compound, AZD0530, which shares structural similarities with our target compound, has been reported to inhibit c-Src and Abl kinases at low nanomolar concentrations. This inhibition is crucial as these kinases play significant roles in cancer progression and metastasis. In vivo studies demonstrated that AZD0530 significantly reduced tumor growth in xenograft models .

Neuroprotective Effects

The neuroprotective potential of compounds similar to the target molecule has been explored in various studies. For instance, one study highlighted that derivatives of benzodioxole exhibited significant neuroprotective effects in models of acute cerebral ischemia. These compounds prolonged survival times and reduced mortality rates in tested animal models . The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Antimicrobial Activity

Compounds with similar structures have also been tested for antimicrobial properties. The presence of the piperazine ring is often associated with enhanced biological activity against various bacterial strains. While specific data on the target compound's antimicrobial efficacy is limited, related compounds have demonstrated significant inhibitory effects against pathogens .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to selectively inhibit tyrosine kinases involved in cell signaling pathways critical for cancer cell proliferation.
  • Neurotransmitter Modulation : The benzodioxole moiety may interact with neurotransmitter receptors, enhancing neuroprotective effects.
  • Antioxidant Activity : Many benzodioxole derivatives exhibit antioxidant properties that help mitigate oxidative stress in cellular environments.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
AZD0530AnticancerInhibits c-Src and Abl kinases; reduces tumor growth in vivo.
Benzodioxole DerivativesNeuroprotectiveProlongs survival time in acute cerebral ischemia models; reduces mortality rates.
Piperazine DerivativesAntimicrobialSignificant inhibitory effects against various bacterial strains.

Properties

IUPAC Name

3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-7-chloro-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN4O4S/c28-19-5-6-21-22(14-19)29-27(37)32(26(21)34)20-3-1-2-18(13-20)25(33)31-10-8-30(9-11-31)15-17-4-7-23-24(12-17)36-16-35-23/h1-4,7,12-13,19,21-22H,5-6,8-11,14-16H2,(H,29,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOTUZDASYPOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Cl)NC(=S)N(C2=O)C3=CC=CC(=C3)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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